3-[(2-Methyl-5-nitrophenyl)amino]cyclohex-2-en-1-one
Overview
Description
“3-[(2-Methyl-5-nitrophenyl)amino]cyclohex-2-en-1-one” is a chemical compound with the CAS Number: 1217862-42-4 . It has a molecular weight of 246.27 and its IUPAC name is 3-(2-methyl-5-nitroanilino)-2-cyclohexen-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O3/c1-9-5-6-11(15(17)18)8-13(9)14-10-3-2-4-12(16)7-10/h5-8,14H,2-4H2,1H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Synthesis and Chemical Interactions
The compound has been involved in various synthesis processes and exhibits unique chemical behaviors. For example, it participates in the synthesis of tetrahydroindazol-4(5H)one and 7-thione through reactions involving functionalized cyclic enaminones, hydrazine, and other compounds. This process leads to the formation of structurally unique indazole derivatives (Ashry, Awad, & Bdeewy, 2019). Additionally, the compound is noted for its role in corrosion inhibition, where its derivatives demonstrate effective protective properties for mild steel surfaces in acidic environments, acting through adsorption and forming protective films (Verma, Quraishi, & Singh, 2015).
Structural and Physical Properties
The structural and physical properties of related cyclohexene derivatives have been extensively studied. For instance, the crystal structures of certain enaminones, which are chemically related to the compound , reveal specific molecular conformations and hydrogen bonding patterns, contributing to our understanding of their chemical behavior and potential applications (Kubicki, Bassyouni, & Codding, 2000). Additionally, the thermochemistry and conformational polymorphism of hexamorphic crystal systems related to this compound have been a subject of interest, highlighting the complex interplay between molecular structure, stability, and physical properties (Yu et al., 2000).
Applications in Synthesis and Material Science
The compound and its derivatives have utility in the synthesis of other complex molecules and materials. For example, they are used in the synthesis of uracil derivatives, showcasing their role in the creation of novel compounds with potential biological activities (Gondela & Walczak, 2005). They also participate in cycloaddition reactions, which are fundamental in the synthesis of various heterocyclic compounds, indicating their versatility in chemical synthesis processes (Almirante et al., 1986).
properties
IUPAC Name |
3-(2-methyl-5-nitroanilino)cyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-5-6-11(15(17)18)8-13(9)14-10-3-2-4-12(16)7-10/h5-8,14H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRXVUBUSDQRPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=CC(=O)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201217008 | |
Record name | 3-[(2-Methyl-5-nitrophenyl)amino]-2-cyclohexen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201217008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methyl-5-nitrophenyl)amino]cyclohex-2-en-1-one | |
CAS RN |
1217862-42-4 | |
Record name | 3-[(2-Methyl-5-nitrophenyl)amino]-2-cyclohexen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2-Methyl-5-nitrophenyl)amino]-2-cyclohexen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201217008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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